2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate

Description

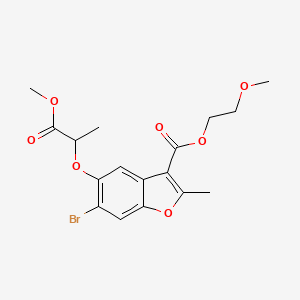

The compound 2-methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-based derivative featuring a bromo substituent at position 6, a methyl group at position 2, and a methoxyethyl ester at position 3 of the benzofuran core. The substituent at position 5 consists of a (1-methoxy-1-oxopropan-2-yl)oxy group, which introduces both ester and ether functionalities.

For example, bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives yields halogenated intermediates, which are further modified with alkylating agents like dimethyl sulfate or methoxyethyl halides .

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO7/c1-9-15(17(20)23-6-5-21-3)11-7-14(12(18)8-13(11)24-9)25-10(2)16(19)22-4/h7-8,10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCBXZLFZGWTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(C)C(=O)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 6-bromo-5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class. Its unique molecular structure, characterized by the presence of a methoxyethyl group, a bromine atom, and an oxopropanoyl moiety, suggests potential biological activity. This article explores the compound's biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C20H18BrO5

- Molar Mass : 437.26 g/mol

- IUPAC Name : this compound

The compound's structure features multiple functional groups that may enhance its interaction with biological targets, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : The presence of bromine and methoxy groups may enhance binding affinity to cancer cell receptors, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation markers in vitro.

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The structural components may inhibit specific enzymes involved in cancer progression or inflammatory pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparative Analysis

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| 2-Methoxyethyl 6-bromo-5-(4-chlorobenzoyl)oxy-2-methylbenzofuran-3-carboxylate | C20H18BrClO5 | Contains chlorine instead of fluorine | Moderate anticancer activity |

| 2-Methoxyethyl 6-bromo-5-(4-methylbenzoyl)oxy-2-methylbenzofuran-3-carboxylate | C21H20BrO5 | Has a methyl group instead of a fluorine atom | Lower anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives in pharmacological applications:

- Antiproliferative Activity : A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating strong antiproliferative effects .

- Antioxidative Activity : Compounds were assessed for their antioxidative capacity using spectroscopic methods, revealing significant antioxidative properties compared to standard agents .

- Antimicrobial Testing : The compound's effectiveness against bacterial strains was evaluated using broth microdilution methods, showing promising results against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound is compared below with five structurally related benzofuran derivatives, focusing on substituent variations and their implications for physicochemical and biological properties.

Table 1: Structural Comparison of Benzofuran Derivatives

*Estimated based on substituent contributions.

Impact of Substituents on Bioactivity

- Bromo Substituent: Bromination at position 6 (common in all analogs) is associated with reduced cytotoxicity compared to non-halogenated precursors but enhances stability and electrophilic reactivity .

- Ester Group Variation :

Research Findings and Contradictions

- Bromination Effects: reports that brominated benzofurans exhibit lower cytotoxicity than their non-brominated precursors, possibly due to reduced electrophilic reactivity . However, this contradicts some studies where bromine enhances activity via halogen bonding .

- Ester vs. Ether Modifications : Methoxyethyl esters (target compound) show improved solubility over isopropyl analogs (), but this may come at the cost of reduced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.